4-Chloro-3-hydroxybenzoyl chloride

Vue d'ensemble

Description

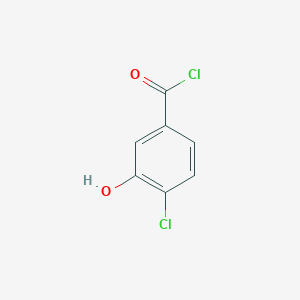

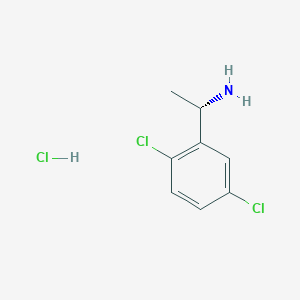

4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2 . It is used as a chemical building block in various scientific research applications .

Synthesis Analysis

The synthesis of 4-Chloro-3-hydroxybenzoyl chloride involves the reaction of 4-Chloro-3-hydroxybenzoic acid with thionyl chloride in N,N-dimethyl-formamide and toluene . The reaction conditions include heating at 70°C for 2 hours .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-hydroxybenzoyl chloride consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 155.997803 Da .Chemical Reactions Analysis

4-Chloro-3-hydroxybenzoyl chloride is a reactive compound that can react with various nucleophiles, including amines, alcohols, and thiols . The reaction between 4-Chloro-3-hydroxybenzoyl chloride and nucleophiles results in the formation of amides, esters, and thioesters .Physical And Chemical Properties Analysis

4-Chloro-3-hydroxybenzoyl chloride has a molecular weight of 191.013 . It is a member of the carbonyl chlorides category .Applications De Recherche Scientifique

Synthesis and Environmental Degradation

4-Chloro-3-hydroxybenzoyl chloride is utilized in various synthetic pathways, including the preparation of hydroxybenzamides and their salts. This process involves the reaction of thionyl chloride with carboxylic acids, highlighting the method's efficiency and potential drawbacks, such as the necessity for high-purity reactants and multiple purification stages due to byproduct formation (A. K. Brel et al., 2015). Additionally, it plays a role in environmental contexts, such as the gamma irradiation-induced degradation of chlorinated aromatic compounds in treated effluent, demonstrating its utility in the breakdown and mineralization of environmental pollutants (Libing Chu & Jianlong Wang, 2016).

Catalytic and Material Synthesis

This chemical is central to the synthesis of new compounds and materials, serving as a precursor or reactant in various chemical transformations. For example, it has been involved in the facile conversion of related compounds into hydroxybenzo[b]selenophenes, demonstrating its versatility in organic synthesis (R. Lisiak & J. Młochowski, 2009). Moreover, it contributes to the development of pharmaceuticals and advanced materials, such as in the synthesis of benzyl 4-hydroxybenzoate under microwave irradiation, showcasing its application in efficient and innovative synthetic methodologies (Ding Man-hua, 2007).

Advanced Oxidation Processes

In environmental science, 4-Chloro-3-hydroxybenzoyl chloride's degradation by advanced oxidation processes (AOPs) highlights its role in studying and mitigating pollution. The study on the photodegradation of similar compounds in aqueous solutions using AOPs reveals insights into the mechanisms of pollutant breakdown, contributing to environmental protection efforts (J. Lopez et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUAXWJWCRHVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-hydroxybenzoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)

![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)